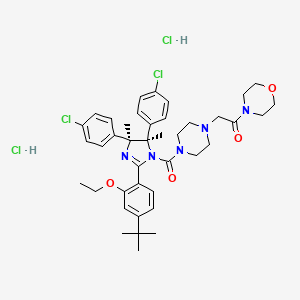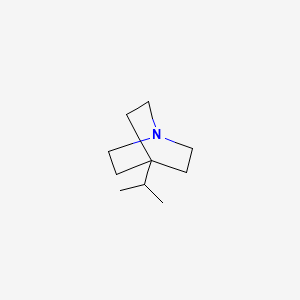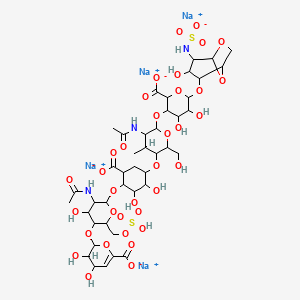
p53 and MDM2 proteins-interaction-inhibitor dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p53 and MDM2 proteins-interaction-inhibitor (2Hcl) is an inhibitor of the interaction between p53 and MDM2 proteins.
Wissenschaftliche Forschungsanwendungen
Restoration of p53 Activity
Research indicates that restoring p53 activity through the inhibition of the p53-MDM2 interaction is a promising approach for cancer treatment. Compounds like RG7388 and RG7112 have been developed, targeting this interaction. RG7388, in particular, has demonstrated superior potency and selectivity, marking a significant advancement in this field (Ding et al., 2013).
Discovery of Novel Inhibitors
Novel classes of inhibitors, like dihydroisoquinolinones, have been discovered, offering a new approach to blocking the p53-MDM2 interaction. These inhibitors exhibit significant cellular activity and present a unique binding mode to MDM2, highlighting the diversity in potential treatments (Gessier et al., 2015).
Natural Product Inhibitors
Natural products such as chlorofusin have been identified as inhibitors of the MDM2-p53 interaction. Chlorofusin's complex structure and interaction with MDM2 offer insights into developing new inhibitors with similar biological effects (Clark et al., 2009).
Development of MDM2 Inhibitors
The development of MDM2 inhibitors like NVP-CGM097, which is undergoing clinical trials, reflects significant progress in this field. These inhibitors demonstrate strong potential for treating cancer by targeting the p53:MDM2 interaction, emphasizing their importance in cancer therapy (Holzer et al., 2015).
Protein Engineering and Molecular Dynamics
Studies have explored the conformational states of MDM2 and its interaction with inhibitors. These research efforts reveal that MDM2's unstable elements can be targeted more efficiently, offering alternative approaches to developing MDM2-p53 association inhibitors (Bista et al., 2013).
Eigenschaften
Molekularformel |
C40H51Cl4N5O4 |
|---|---|
Molekulargewicht |
807.68 |
IUPAC-Name |
2-[4-[(4S,5R)-2-(4-tert-butyl-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dimethylimidazole-1-carbonyl]piperazin-1-yl]-1-morpholin-4-ylethanone;dihydrochloride |
InChI |
InChI=1S/C40H49Cl2N5O4.2ClH/c1-7-51-34-26-30(38(2,3)4)12-17-33(34)36-43-39(5,28-8-13-31(41)14-9-28)40(6,29-10-15-32(42)16-11-29)47(36)37(49)46-20-18-44(19-21-46)27-35(48)45-22-24-50-25-23-45;;/h8-17,26H,7,18-25,27H2,1-6H3;2*1H/t39-,40+;;/m0../s1 |
SMILES |
CCOC1=C(C=CC(=C1)C(C)(C)C)C2=NC(C(N2C(=O)N3CCN(CC3)CC(=O)N4CCOCC4)(C)C5=CC=C(C=C5)Cl)(C)C6=CC=C(C=C6)Cl.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





